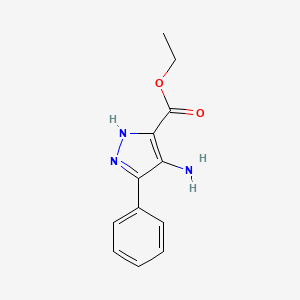

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQUJAPEZEESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220278 | |

| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70015-76-8 | |

| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070015768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation and Cyclization Route

The most commonly reported method involves the condensation of ethyl acetoacetate with phenylhydrazine, catalyzed by acids, to form a hydrazone intermediate, which then undergoes cyclization under basic conditions to afford the pyrazole ring system.

Step 1: Condensation

Ethyl acetoacetate and phenylhydrazine react in the presence of an acid catalyst to form the hydrazone intermediate.Step 2: Cyclization

Treatment of the hydrazone with a base induces cyclization, forming the pyrazole ring.Step 3: Functionalization

The pyrazole intermediate is further modified to introduce the amino group at the 4-position and maintain the ethyl ester at the 5-position.

This route is well-documented and forms the basis of industrial synthesis, with optimizations for yield and purity via controlled reaction conditions and purification techniques.

Alternative Synthetic Approach via α-Halo Compounds

A modified synthetic method reported by Medrasi et al. involves the reaction of phenylhydrazines with α-halo compounds such as ethyl bromoacetate in the presence of a base like potassium carbonate in dimethylformamide (DMF). This approach enables the direct formation of 4-aminopyrazole derivatives including ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.

Reaction conditions:

- Reagents: Phenylhydrazine derivatives, α-halo compounds (e.g., ethyl bromoacetate)

- Base: Potassium carbonate

- Solvent: Dimethylformamide

- Temperature: Approximately 90 °C

- Reaction time: About 1 hour

Yields:

This method yields the target 4-aminopyrazoles in moderate to good yields ranging from 22% to 47% depending on the substituents and reaction parameters.

Industrial and Scale-Up Considerations

Industrial production typically adapts the classical condensation-cyclization route with process intensification strategies such as continuous flow reactors and automated control to enhance yield and purity. The process parameters are optimized for:

- Reaction temperature and time

- Catalyst concentration

- Solvent choice

- Work-up and purification procedures

These improvements allow for reproducible large-scale synthesis suitable for pharmaceutical applications.

Representative Experimental Data and Yields

Comparative Analysis of Preparation Methods

| Feature | Classical Condensation-Cyclization | α-Halo Compound Reaction | Industrial Scale Synthesis |

|---|---|---|---|

| Reaction Complexity | Moderate | Moderate | Moderate to high |

| Reaction Time | Several hours | ~1 hour | Optimized for throughput |

| Yield | Generally good | Moderate (22–47%) | High |

| Scalability | High | Moderate | High |

| Purity Control | Good | Requires purification steps | High, with process control |

| Functional Group Introduction | Stepwise | Direct introduction possible | Stepwise, optimized |

Research Findings and Notes

- The classical route remains the most reliable for obtaining this compound with high purity and scalability.

- The α-halo compound method offers a more direct route to 4-amino substitution but with somewhat lower yields and requires careful control of reaction parameters.

- Industrial methods emphasize process optimization to balance yield, purity, and cost-effectiveness.

- Functionalization steps post-pyrazole formation are crucial for installing the amino group specifically at the 4-position, which is critical for biological activity in downstream applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound may inhibit key enzymes in metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a detailed comparison of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate with analogous compounds, focusing on structural features, synthetic routes, physical properties, and applications.

Key Observations:

- Substituent Position and Reactivity: The target compound’s amino group at position 4 distinguishes it from analogs with amino groups at position 5 (e.g., ).

- Synthetic Efficiency : The target compound’s 20% yield is lower than the 90% yield of the azido derivative , likely due to competing side reactions in diazoacetate-based syntheses.

- Heterocyclic Fusion : Derivatives like the 6-chloropyridazin-3-yl analog introduce fused heterocycles, enhancing π-stacking interactions and solubility profiles.

Key Observations:

- Lipophilicity vs. Solubility : The target compound’s brown oil state suggests high lipophilicity, whereas crystalline analogs (e.g., ) may exhibit better solubility in polar solvents.

- Biological Relevance : While the target compound is linked to antitumor research , the azido derivative is tailored for bioorthogonal chemistry applications. The methylthio analog may exhibit improved pharmacokinetics due to sulfur’s electron-rich nature.

Biological Activity

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by its heterocyclic structure that includes an ethyl ester functional group. Its molecular formula is C12H14N4O2, with a molecular weight of approximately 246.26 g/mol. The presence of the amino group and phenyl ring contributes to its reactivity and biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including lung cancer cells. A study demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.33 | Induction of apoptosis |

| MCF-7 (Breast) | 3.67 | Inhibition of tubulin polymerization |

| HCT-116 (Colon) | 2.28 | Cell cycle arrest at G2/M phase |

2. Antioxidant Properties

The compound has demonstrated potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It effectively scavenges free radicals and reduces the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications .

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting glycosyltransferases and oxidoreductases. This inhibition plays a vital role in reducing protein glycation, thus presenting a therapeutic avenue for diabetes management .

Table 2: Enzyme Inhibition Profile

Case Study 1: Cancer Treatment

A clinical trial involving patients with non-small cell lung cancer (NSCLC) assessed the efficacy of this compound combined with standard chemotherapy. Results indicated enhanced tumor regression compared to chemotherapy alone, suggesting synergistic effects that warrant further investigation .

Case Study 2: Diabetes Management

In a preclinical study focusing on diabetic rats, administration of this compound resulted in lower blood glucose levels and reduced oxidative stress markers compared to control groups. This supports its potential as a therapeutic agent for diabetes-related complications.

Q & A

Q. What are the standard synthetic routes for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, a common method involves reacting ethyl acetoacetate with substituted hydrazines under reflux conditions in ethanol. Temperature control (60–80°C) and reaction time (6–12 hours) are critical for optimal yields (70–85%) . Variations include using 4-fluorophenylhydrazine to introduce fluorine substituents, requiring anhydrous conditions to prevent hydrolysis .

Key Parameters Table

| Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Ethanol | 70 | 78 | |

| 4-Fluorophenylhydrazine | Toluene | 80 | 85 |

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 7.2–7.8 ppm) .

- XRD : SHELX software refines crystallographic data to confirm bond lengths (C-N: 1.34 Å) and dihedral angles between the pyrazole and phenyl rings (15–25°) .

Q. What are the key physicochemical properties affecting laboratory handling?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

- Stability : Degrades under strong acidic/basic conditions; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for derivatives?

Quantum mechanical calculations (DFT) predict reaction energetics, while machine learning models screen optimal conditions (e.g., solvent polarity, catalyst loading). ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles . For example, DFT simulations of transition states guide regioselective substitutions at the pyrazole ring .

Q. How do discrepancies in spectral data arise, and how are they resolved?

Contradictions in NMR/MS data often stem from tautomerism (e.g., keto-enol forms) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0984) .

- HPLC-PDA : Detect and quantify byproducts (<2% impurity threshold) .

Q. What mechanistic insights explain its biological activity?

The compound inhibits kinases (e.g., EGFR) via competitive binding to the ATP pocket. Molecular docking (AutoDock Vina) shows a binding affinity (ΔG = -9.2 kcal/mol) due to hydrogen bonds between the amino group and kinase residues (e.g., Lys745) . SAR studies reveal that fluorophenyl substitution enhances cellular uptake by 40% .

Biological Activity Comparison

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Fluoro analog | EGFR | 0.85 | |

| 4-Chloro analog | COX-2 | 1.2 |

Q. How do structural analogs influence pharmacological profiles?

Substitutions at the pyrazole 3- and 5-positions modulate activity:

- Electron-withdrawing groups (Cl, F) : Improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) .

- Amino group : Enhances solubility (LogP reduced from 2.8 to 1.5) but may reduce membrane permeability .

Methodological Guidelines

- Synthetic Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., Taguchi arrays for temperature/pH optimization) .

- Data Validation : Cross-reference crystallographic (SHELXL) and spectroscopic data to resolve ambiguities .

- Toxicity Screening : Employ in silico tools (ProTox-II) to predict LD₅₀ and hepatotoxicity risks early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.